4-(1H-pyrazol-1-yl)butan-2-amine
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Overview
Description
The compound 4-(1H-pyrazol-1-yl)butan-2-amine is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. Pyrazole derivatives are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications, including as inhibitors of blood platelet aggregation .
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. One such method involves the reaction of pyrazole with methyl vinyl ketone to produce 4-(1H-pyrazol-1-yl)-2-butanones, which can then be converted to N-substituted 4-(1H-pyrazol-1-yl)-2-butylamines through reductive amination using ammonium acetate, primary or secondary amines, and sodium cyanoborohydride as a reducing agent . Another approach for synthesizing pyrazole-containing compounds is the L-proline-catalyzed multicomponent domino reaction in aqueous media, which can assemble densely functionalized pyrazoles from simple acyclic starting materials .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be complex and diverse, depending on the substituents attached to the pyrazole ring. For instance, the crystal structure of a related compound, 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, was determined using single-crystal X-ray diffraction, revealing a monoclinic system with specific cell parameters and the presence of intermolecular hydrogen bonds contributing to the stability of the crystal structure .
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions, including domino reactions that involve multiple steps such as hydrazone formation, cyclocondensation, and Michael addition . The reactivity of these compounds can also be studied through kinetic analysis, as demonstrated by the interaction of a pyrene-based thiazole moiety with 4,6-dinitrobenzofuroxan, which provided insights into the nucleophilic reactivity of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. These properties include solubility, melting and boiling points, and reactivity, which are essential for understanding their behavior in biological systems and potential applications. For example, the inhibitory effect of 4-(1H-pyrazol-1-yl)-2-butylamine derivatives on platelet aggregation suggests that these compounds may have specific physical and chemical properties that allow them to interact with biological targets .
properties
IUPAC Name |
4-pyrazol-1-ylbutan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-7(8)3-6-10-5-2-4-9-10/h2,4-5,7H,3,6,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZKYTFDBARHKM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1C=CC=N1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00559846 |
Source
|
Record name | 4-(1H-Pyrazol-1-yl)butan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00559846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-pyrazol-1-yl)butan-2-amine | |
CAS RN |
97383-20-5 |
Source
|
Record name | 4-(1H-Pyrazol-1-yl)butan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00559846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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